2,2'-Disulfanediylbis(4-chloro-N-methylaniline)
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Overview
Description
4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline is an organic compound with the molecular formula C14H14Cl2N2S2. This compound is characterized by the presence of two chlorine atoms, a disulfanyl group, and a methylamino group attached to an aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-methylaniline with sulfur dichloride to form the disulfanyl linkage. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the disulfanyl bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfanyl bond, leading to the formation of thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline involves its interaction with specific molecular targets. The disulfanyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylamino-5-chlorobenzophenone: Similar structure but lacks the disulfanyl group.
4-Chloro-N-methylpyridine-2-carboxamide: Contains a pyridine ring instead of an aniline structure.
4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: Contains additional functional groups and a different substitution pattern .
Uniqueness
4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline is unique due to its disulfanyl linkage, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specific applications where such properties are desired .
Properties
CAS No. |
63755-10-2 |
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Molecular Formula |
C14H14Cl2N2S2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-chloro-2-[[5-chloro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline |
InChI |
InChI=1S/C14H14Cl2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3 |
InChI Key |
SNEONCBJVQANFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)SSC2=C(C=CC(=C2)Cl)NC |
Origin of Product |
United States |
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